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molecular formula C16H23N3O2 B8589845 3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone

3-[2-(4-Benzyl-1-piperazinyl)-ethyl]-2-oxazolidinone

Cat. No. B8589845
M. Wt: 289.37 g/mol
InChI Key: LKWOOQQLFGHKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006145

Procedure details

744 g of 1-benzyl-piperazine are treated, together with 590 g of powdered potassium carbonate, 10 g of potassium iodide and 5 litres of toluene, with 450 g of 3-(2-chloroethyl)-2 -oxazolidinone and the mixture is heated to reflux for 21 hours. The mixture is cooled, filtered and concentrated under reduced pressure. The residue is distilled under reduced pressure. There is obtained 3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2- oxazolidinone which boils at 225° - 235° C under a pressure of 2- 2.5 mm. The compound is recrystallised from ethyl acetate; melting point 82° - 84° C. The dihydrochloride of melting point 243° - 245° C is obtained by treatment with an excess of hydrochloric acid in ethanol.
Quantity
744 g
Type
reactant
Reaction Step One
Quantity
590 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:23][CH2:24][N:25]1[CH2:29][CH2:28][O:27][C:26]1=[O:30]>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:23][CH2:24][N:25]2[CH2:29][CH2:28][O:27][C:26]2=[O:30])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
744 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
590 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
450 g
Type
reactant
Smiles
ClCCN1C(OCC1)=O
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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